molecular formula C17H21N3O3 B6009317 4-(2,3-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2,3-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B6009317
M. Wt: 315.37 g/mol
InChI Key: OFCLWJCOHXEMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrazolo[3,4-b]pyridin-6-one, which is a type of heterocyclic compound . Heterocyclic compounds, especially those containing nitrogen like this one, are often biologically active and can be found in many drugs .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-b]pyridin-6-one core, which is a type of nitrogen-containing heterocycle . It also has a 2,3-dimethoxyphenyl group and an isopropyl group attached to it.

Future Directions

Given the biological activity of similar compounds, this compound could be a potential candidate for further study in drug discovery . Future research could involve synthesizing the compound and testing its biological activity, as well as optimizing its properties for potential therapeutic use.

Biochemical Analysis

Biochemical Properties

4-(2,3-Dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine, which can enhance cholinergic signaling . Additionally, it interacts with reactive oxygen species, reducing oxidative stress by scavenging free radicals and inhibiting lipid peroxidation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects gene expression by modulating transcription factors such as nuclear factor kappa B, leading to changes in the expression of genes involved in inflammation and cell survival . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, the compound inhibits the polymerization of microtubules by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . It also modulates the activity of transcription factors, influencing gene expression and cellular responses to stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its biological activity, with sustained effects on cellular function and metabolism . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of antioxidant defenses and changes in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects, improving cognitive function and reducing inflammation in animal models of neurodegenerative diseases . At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity. The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation, thereby influencing energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound also accumulates in specific tissues, such as the brain and liver, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It also accumulates in the mitochondria, influencing mitochondrial function and energy production . Additionally, the compound can be found in the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and acetylation, can further influence its subcellular localization and activity .

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10(2)20-17-13(9-18-20)12(8-15(21)19-17)11-6-5-7-14(22-3)16(11)23-4/h5-7,9-10,12H,8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCLWJCOHXEMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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